3-Chlorophenylmagnesium bromide

Catalog No.
S1898936
CAS No.
36229-42-2
M.F
C6H4BrClMg
M. Wt
215.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorophenylmagnesium bromide

CAS Number

36229-42-2

Product Name

3-Chlorophenylmagnesium bromide

IUPAC Name

magnesium;chlorobenzene;bromide

Molecular Formula

C6H4BrClMg

Molecular Weight

215.76 g/mol

InChI

InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

ZMPYQGQHGLLBQI-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-]

Applications in Organic Synthesis

The primary application of 3-Chlorophenylmagnesium bromide lies in its ability to introduce a 3-chlorophenyl group to various organic molecules. This is achieved through a reaction known as nucleophilic addition. Due to the presence of the chlorine atom, 3-Chlorophenylmagnesium bromide can also participate in reactions where the chlorine group itself is involved in further transformations.

Here are some specific examples of its use in scientific research:

  • Synthesis of complex organic molecules: 3-Chlorophenylmagnesium bromide can be used as a building block in the synthesis of more complex organic molecules, such as pharmaceuticals, natural products, and functional materials. For instance, research has shown its involvement in the synthesis of enantiopure (optically pure) 2-imidazolidinones by reacting with 1,1'-DiBoc-2,2'-Biaziridine [].
  • Preparation of functionalized aromatic compounds: The 3-chlorophenyl group introduced by 3-Chlorophenylmagnesium bromide can serve as a platform for further functionalization. Subsequent reactions can replace the chlorine atom with other functional groups, leading to diversely substituted aromatic compounds [].

3-Chlorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C₆H₄BrClMg, and it consists of a chlorinated phenyl group attached to a magnesium atom, which is further bonded to a bromine atom. This compound is notable for its reactivity and utility in organic synthesis, particularly in forming carbon-carbon bonds.

Properties

  • Molecular Weight: Approximately 227.3 g/mol
  • Appearance: Typically exists as a colorless to light yellow liquid in solution.
  • Solubility: Soluble in organic solvents such as tetrahydrofuran and methyl tetrahydrofuran.

3-Chlorophenylmagnesium bromide is a hazardous compound due to several factors:

  • Flammability: Solutions in organic solvents are highly flammable and can ignite readily [].
  • Air and Moisture Sensitivity: It reacts violently with water and moisture, releasing flammable hydrogen gas and generating heat [].
  • Skin and Eye Corrosivity: Contact with the skin or eyes can cause severe burns and permanent damage [].

Safety precautions are crucial when handling 3-Chlorophenylmagnesium bromide:

  • Work under a fume hood with proper ventilation.
  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat.
  • Handle the compound under inert gas conditions (e.g., nitrogen) to prevent contact with moisture and air.
  • Avoid contact with water and other protic solvents.
, primarily due to its nucleophilic nature. Some key reactions include:

  • Reaction with Carbon Dioxide: When treated with dry ice (solid carbon dioxide), 3-chlorophenylmagnesium bromide reacts to form a carboxylic acid intermediate. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic carbon of carbon dioxide, resulting in the formation of a carboxylic acid upon acidification .
  • Synthesis of Imidazolidinones: This compound can react with 1,1'-DiBoc-2,2'-Biaziridine to produce enantiopure 2-imidazolidinones, showcasing its utility in asymmetric synthesis .
  • Formation of Dienes: It can also be used to synthesize complex organic molecules such as 2,3-Di(o-chlorophenyl)buta-1,3-dienes through coupling reactions .

The synthesis of 3-chlorophenylmagnesium bromide typically involves the reaction of 3-chlorophenylbromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The general procedure is as follows:

  • Preparation: Dry magnesium turnings are placed in a flask under inert atmosphere (nitrogen or argon).
  • Addition of Bromide: 3-Chlorophenylbromide is added slowly while stirring.
  • Reaction Monitoring: The mixture is heated gently until the magnesium dissolves, indicating the formation of the Grignard reagent.

This method requires careful control of moisture and air exposure to prevent hydrolysis.

3-Chlorophenylmagnesium bromide is primarily used in organic synthesis for:

  • Carbon-Carbon Bond Formation: It serves as a nucleophile in various coupling reactions.
  • Synthesis of Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and complex organic molecules.
  • Material Science: Potential applications in polymer chemistry and materials science are also being explored.

Interaction studies involving 3-chlorophenylmagnesium bromide often focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its behavior in synthetic pathways and its potential interactions with biological molecules when transformed into more complex structures.

Several compounds share structural or functional similarities with 3-chlorophenylmagnesium bromide. Here are some notable examples:

Compound NameStructure TypeKey Features
Phenylmagnesium bromideGrignard ReagentSimple phenyl group; widely used in synthesis.
4-Chlorophenylmagnesium bromideGrignard ReagentSimilar chlorination but at para position; used for similar applications.
2-Chlorophenylmagnesium bromideGrignard ReagentChlorination at ortho position; different reactivity profile.
(3-Chloro-4-isopropyloxyphenyl)magnesium bromideGrignard ReagentContains an isopropoxy group; alters reactivity and solubility characteristics.

Uniqueness

The uniqueness of 3-chlorophenylmagnesium bromide lies in its specific chlorination pattern at the meta position relative to the magnesium attachment, which influences its nucleophilic strength and selectivity during reactions compared to other chlorinated phenylmagnesium compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

213.90353 g/mol

Monoisotopic Mass

213.90353 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-08-16

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